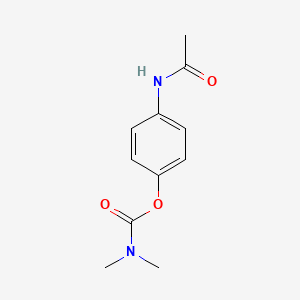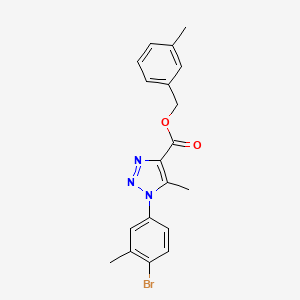![molecular formula C18H13N3O3S B2405520 N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide CAS No. 1448133-14-9](/img/structure/B2405520.png)
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a synthetic organic compound that combines a benzo[d]thiazole moiety with an isoxazole ring and a carboxamide group
Mechanism of Action
Target of Action
Similar compounds, such as isoxazole derivatives of 6-fluoro-n-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been shown to interact with key mitochondrial proteins such as bcl-2 and bax . These proteins play a crucial role in regulating apoptosis, a process of programmed cell death.
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, which results in apoptosis by accelerating the expression of caspases . This suggests that the compound may act as a potential small-molecule activator of p53, a protein that regulates the equilibrium between rapid cell proliferation and apoptosis .
Biochemical Pathways
The compound’s action affects the p53 pathway, which plays a critical role in controlling cell cycle progression and apoptosis. The activation of p53 can lead to cell cycle arrest, allowing the cell to repair DNA damage or triggering apoptosis if the damage is irreparable .
Pharmacokinetics
Similar compounds have shown favourable pharmacokinetic profiles in admet calculations . ADMET refers to the absorption, distribution, metabolism, excretion, and toxicity of a compound, all of which impact its bioavailability and efficacy.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been observed to induce G2/M cell cycle arrest and apoptosis in cancer cell lines . The levels of p53 increase tremendously in cells treated with the compound, suggesting its potential as an anti-cancer agent .
Biochemical Analysis
Biochemical Properties
The compound N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide has been reported to exhibit anti-mycobacterial properties . It has been predicted to be a ligand for the M. tuberculosis HisG, a putative drug target for tuberculosis . This suggests that the compound may interact with this enzyme, potentially influencing its activity and the biochemical reactions it catalyzes .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit anti-cancer activity against various cancer cell lines . It has been found to induce G2/M cell cycle arrest and alter the balance in levels of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis .
Molecular Mechanism
It has been suggested that it may act as a small-molecule activator of p53, a protein that regulates the balance between cell proliferation and apoptosis . This could involve binding interactions with p53 or other biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Synthesis of the isoxazole ring: This step often involves the reaction of hydroxylamine with a β-keto ester or diketone to form the isoxazole ring.
Coupling of the benzo[d]thiazole and isoxazole rings: This can be done through a nucleophilic substitution reaction, where the benzo[d]thiazole derivative reacts with a halogenated isoxazole compound.
Introduction of the carboxamide group: The final step involves the formation of the carboxamide group, typically through the reaction of the isoxazole derivative with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes, particularly those involving the benzo[d]thiazole and isoxazole moieties.
Medicine: Due to its structural features, the compound is of interest in the development of new therapeutic agents, particularly for diseases where modulation of specific biological pathways is desired.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: This compound shares the benzo[d]thiazole moiety but lacks the isoxazole ring and carboxamide group.
3-(benzyloxy)isoxazole-5-carboxamide: This compound contains the isoxazole and carboxamide groups but lacks the benzo[d]thiazole moiety.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-(benzyloxy)isoxazole-5-carboxamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties. The presence of both the benzo[d]thiazole and isoxazole rings, along with the carboxamide group, allows for a wide range of potential interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(20-18-19-13-8-4-5-9-15(13)25-18)14-10-16(21-24-14)23-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHMGLCLMUQVEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)
![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)




![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)

![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)
![7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2405457.png)
